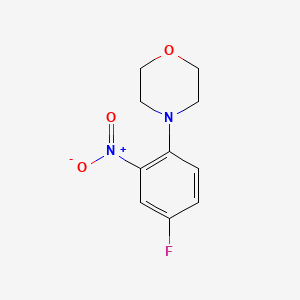
4-(4-Fluor-2-nitrophenyl)morpholin
Übersicht
Beschreibung
4-(4-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-fluoro-2-nitrophenyl group
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Chemical Research: It is used in studies involving the development of new synthetic methodologies and reaction mechanisms.
Wirkmechanismus
Target of Action
It is known to be a key intermediate in the synthesis of linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Mode of Action
As an intermediate in the synthesis of Linezolid , it may contribute to the overall antibacterial activity of the final compound.
Result of Action
As an intermediate in the synthesis of Linezolid , its contribution to the overall therapeutic effect of the final compound would be of interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of morpholine with 4-fluoro-2-nitrobenzene. One common method is as follows:
Reaction of Morpholine with 4-Fluoro-2-nitrobenzene:
Industrial Production Methods
In an industrial setting, the continuous production of 4-(4-Fluoro-2-nitrophenyl)morpholine can be achieved using microfluidic devices. This method involves the reaction of morpholine with 2,4-difluoronitrobenzene under optimized conditions, such as a temperature of 105°C, a molar ratio of 4, and a residence time of 50 seconds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluoro-2-nitrophenyl)morpholine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 4-(4-Amino-2-nitrophenyl)morpholine
Substitution: Various substituted morpholine derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-(morpholin-4-yl)-2-nitrobenzene
- 5-Fluoro-2-(morpholin-4-yl)nitrobenzene
- 4-Fluoro-3-morpholinobenzaldehyde
- 3-Fluoro-4-morpholinoaniline
Uniqueness
4-(4-Fluoro-2-nitrophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoro and nitro substituents make it a valuable intermediate in the synthesis of pharmaceuticals, particularly antibiotics like Linezolid. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372055 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238418-75-2 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















